Benzyl-2,3,4,5,6-d5 chloride

Übersicht

Beschreibung

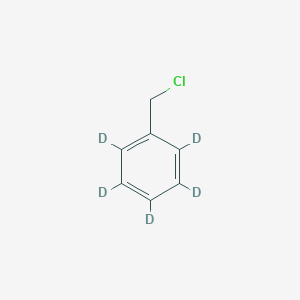

Benzyl-2,3,4,5,6-d5 chloride, also known as α-Chlorotoluene-2,3,4,5,6-d5, is a deuterated compound with the molecular formula C6D5CH2Cl. It is a stable isotope-labeled compound where five hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used in research and analytical applications due to its unique isotopic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl-2,3,4,5,6-d5 chloride can be synthesized through the chlorination of benzyl-2,3,4,5,6-d5 alcohol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under anhydrous conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the alcohol to the chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated benzyl alcohol and chlorinating agents in controlled environments to ensure the purity and isotopic enrichment of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl-2,3,4,5,6-d5 chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The benzylic position can be oxidized to form benzyl-2,3,4,5,6-d5 alcohol or benzyl-2,3,4,5,6-d5 carboxylic acid.

Reduction Reactions: The compound can be reduced to form benzyl-2,3,4,5,6-d5.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

Nucleophilic Substitution: Benzyl-2,3,4,5,6-d5 alcohol, benzyl-2,3,4,5,6-d5 amine, benzyl-2,3,4,5,6-d5 thiol.

Oxidation: Benzyl-2,3,4,5,6-d5 alcohol, benzyl-2,3,4,5,6-d5 carboxylic acid.

Reduction: Benzyl-2,3,4,5,6-d5.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Benzyl-2,3,4,5,6-d5 chloride serves as a valuable precursor in organic synthesis. Its deuterated nature allows for the study of reaction mechanisms through nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances the resolution of spectra and provides internal standards for accurate measurements.

Case Study: Reaction Mechanisms

Research has shown that this compound can be utilized to investigate nucleophilic substitution reactions. By selectively deuterating specific positions in the compound, researchers can trace the pathways of reactions involving alkyl halides and other nucleophiles.

Metabolic Studies

The compound is particularly useful in metabolic studies as a tracer due to its isotopic labeling. It allows scientists to track the incorporation of deuterium into biological molecules, providing insights into metabolic pathways.

Data Table: Metabolic Pathways Traced with this compound

| Study Focus | Methodology | Findings |

|---|---|---|

| Carbon Metabolism | Tracer studies in cell cultures | Enhanced tracking of carbon incorporation |

| Drug Metabolism | In vivo studies | Improved understanding of metabolic stability |

Pharmaceutical Development

In the pharmaceutical industry, this compound is employed in the synthesis of deuterated drugs. These drugs often exhibit improved metabolic stability and reduced toxicity compared to their non-deuterated counterparts.

Case Study: Deuterated Drug Synthesis

Research indicated that using this compound in drug formulation can lead to significant improvements in pharmacokinetic profiles. For instance, deuterated versions of existing medications showed enhanced efficacy and reduced side effects .

Industrial Applications

This compound is also used in various industrial processes as a solvent or reagent. Its unique properties make it suitable for producing specialty chemicals.

Data Table: Industrial Uses

| Application | Description |

|---|---|

| Specialty Chemicals | Used as a reagent in synthesis |

| Solvent | Employed in various chemical processes |

Wirkmechanismus

The mechanism of action of benzyl-2,3,4,5,6-d5 chloride involves its reactivity at the benzylic position. The presence of deuterium atoms enhances the stability of intermediates formed during chemical reactions. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, forming new carbon-nucleophile bonds. In oxidation reactions, the benzylic carbon is converted to a hydroxyl or carboxyl group through the addition of oxygen atoms.

Vergleich Mit ähnlichen Verbindungen

Benzyl-2,3,4,5,6-d5 chloride is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:

Benzyl chloride: The non-deuterated analog with similar reactivity but different isotopic properties.

Benzyl-d7 chloride: A compound where all seven hydrogen atoms are replaced with deuterium.

Benzyl-α,α-d2 chloride: A compound with deuterium atoms at the benzylic position.

The uniqueness of this compound lies in its selective deuteration, which provides specific advantages in isotopic labeling studies and analytical applications.

Eigenschaften

IUPAC Name |

1-(chloromethyl)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXMKQUNVWSEMD-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583856 | |

| Record name | 1-(Chloromethyl)(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68661-11-0 | |

| Record name | 1-(Chloromethyl)(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68661-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.